

O-Phenylhydroxylamine hydrochloride chemical properties

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Compound of Interest

Compound Name: **O-Phenylhydroxylamine hydrochloride**

Cat. No.: **B1366627**

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An In-depth Technical Guide to the Chemical Properties and Applications of **O-Phenylhydroxylamine Hydrochloride**

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **O-Phenylhydroxylamine hydrochloride** (CAS No. 6092-80-4), a versatile and pivotal reagent in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative on the compound's structure, reactivity, synthesis, and application, grounded in established scientific principles.

Core Identity and Molecular Architecture

O-Phenylhydroxylamine hydrochloride, also known as Phenoxyamine hydrochloride, is the hydrochloric acid salt of O-phenylhydroxylamine.^{[1][2][3]} Its fundamental utility stems from the unique arrangement of a phenoxy group attached to an amino group, which imparts distinct reactive properties compared to its N-phenyl isomer.

Key Identifiers:

- IUPAC Name: O-phenylhydroxylamine;hydrochloride^[4]

- CAS Number: 6092-80-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₆H₈CINO[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 145.59 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)

The structure features a primary amine attached to an oxygen atom, which is in turn bonded to a benzene ring. This O-linkage is critical to its reactivity profile.

Caption: Molecular structure of **O-Phenylhydroxylamine hydrochloride**.

Physicochemical and Stability Profile

Understanding the physical properties of a reagent is fundamental to its effective use in experimental design. **O-Phenylhydroxylamine hydrochloride** is typically a white to yellow crystalline powder.[\[5\]](#)

Property	Value	Source(s)
Appearance	White to yellow/light reddish-yellow powder/crystals	[5]
Melting Point	~132 °C (decomposes)	[2]
Stability	Stable under recommended conditions; Hygroscopic	[1]
Storage Temperature	2-8°C, under an inert atmosphere	[6]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases	[1]

The compound's hygroscopic nature necessitates storage in a tightly sealed container in a dry, well-ventilated place to prevent degradation from atmospheric moisture.[\[1\]](#) Exposure to excess heat should also be avoided.[\[1\]](#)

Synthesis Pathway: A Mechanistic Perspective

A common method for synthesizing **O-Phenylhydroxylamine hydrochloride** involves the reaction of phenol with an aminating agent, followed by salt formation. A representative procedure is outlined in patent CN104529816A.^[7] The choice of reagents and conditions is dictated by the reaction mechanism.

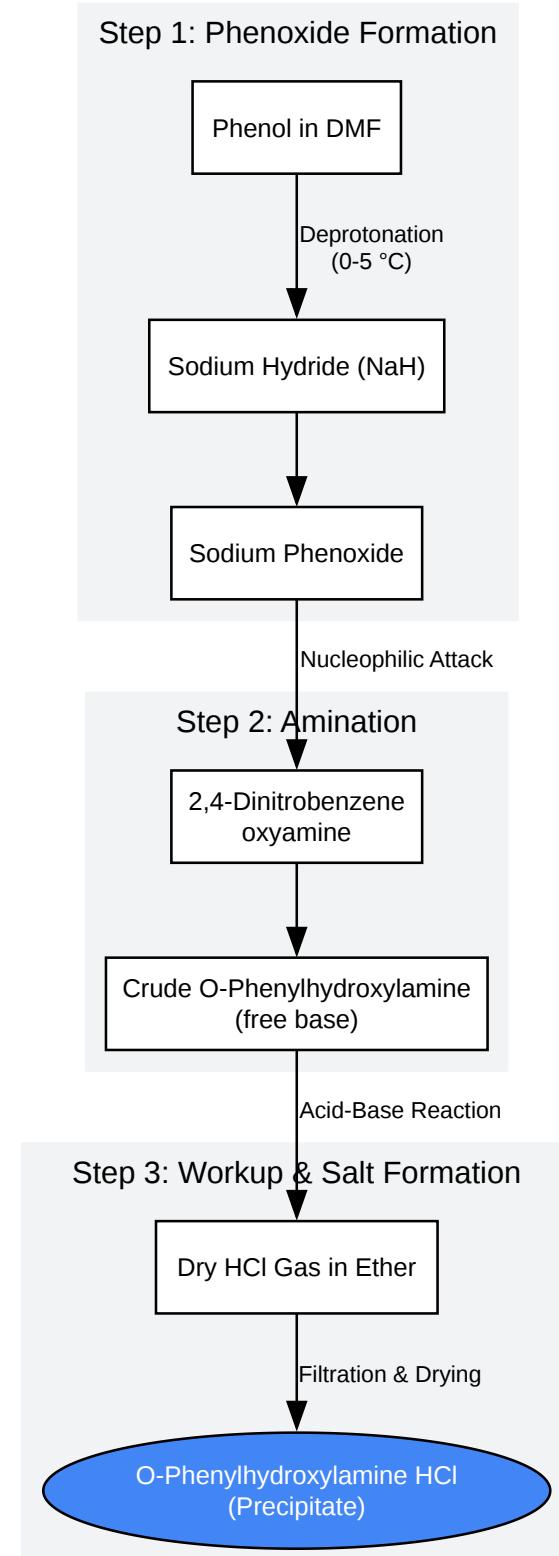
Experimental Protocol: Synthesis of **O-Phenylhydroxylamine Hydrochloride**^[7]

- Deprotonation of Phenol:
 - Add sodium hydride (NaH) to a reaction vessel containing dimethylformamide (DMF) under a nitrogen atmosphere.
 - Causality: NaH is a strong, non-nucleophilic base used to deprotonate the weakly acidic hydroxyl group of phenol, forming the sodium phenoxide salt. This significantly increases the nucleophilicity of the oxygen atom, making it ready to attack the electrophile in the next step. DMF is a polar aprotic solvent that effectively solvates the sodium cation.
- Nucleophilic Aromatic Substitution:
 - Cool the mixture to 0-5 °C and slowly add a DMF solution of phenol.
 - After the initial reaction, add a DMF solution of 2,4-dinitrobenzene oxyamine.
 - Causality: The phenoxide ion acts as a nucleophile, attacking the electron-deficient nitrogen of the 2,4-dinitrobenzene oxyamine. The dinitro groups are strong electron-withdrawing groups that make the substrate susceptible to nucleophilic attack.
- Workup and Isolation:
 - Quench any residual NaH with a mild acid (e.g., trifluoroacetic acid).
 - Add a saturated sodium bicarbonate solution and extract the product into an organic solvent like diethyl ether.
 - Wash the organic layer to remove impurities.
 - Causality: Quenching safely neutralizes the reactive NaH. The aqueous workup and extraction separate the desired organic product from inorganic salts and other water-

soluble byproducts.

- Salt Formation and Purification:

- Dry the organic layer (e.g., with anhydrous magnesium sulfate).
- Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
- The hydrochloride salt will precipitate out of the solution.
- Filter and dry the solid product under vacuum.
- Causality: The free base of O-phenylhydroxylamine is an amine and readily reacts with HCl to form the stable, solid hydrochloride salt, which is often less soluble in nonpolar organic solvents, facilitating its isolation via precipitation.



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